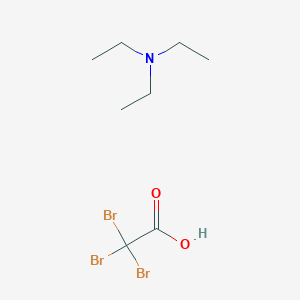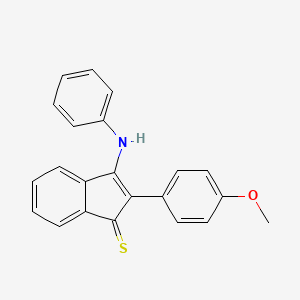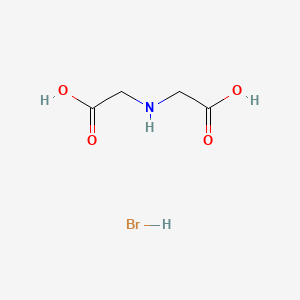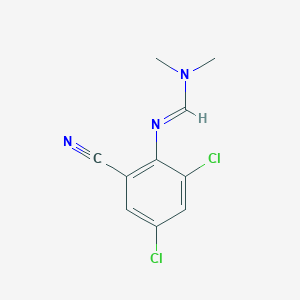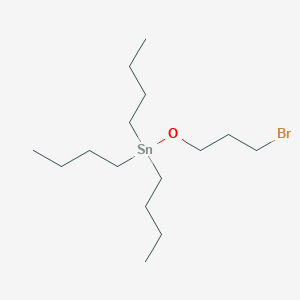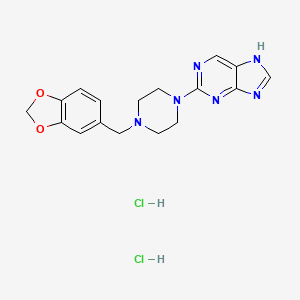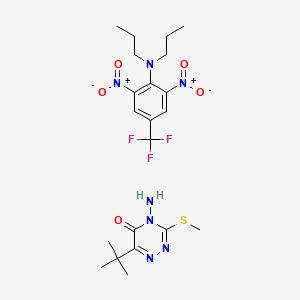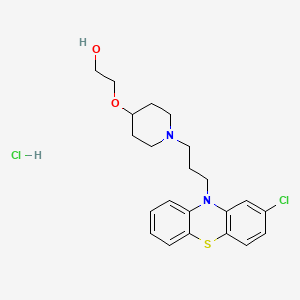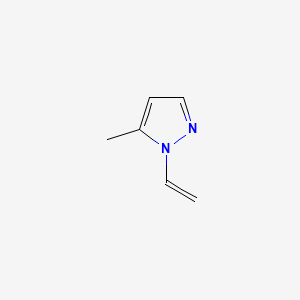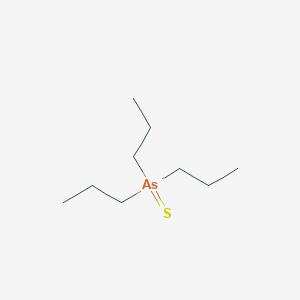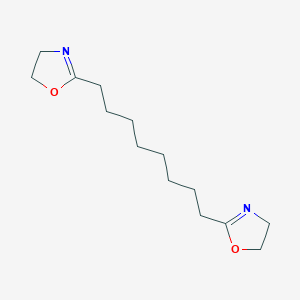
9-ethenyl-3,6-diiodo-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ethenyl-3,6-diiodo-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound. Carbazole derivatives are known for their interesting photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethenyl-3,6-diiodo-9H-carbazole typically involves the iodination of carbazole derivatives. One common method involves the reaction of 9H-carbazole with iodine and potassium iodide in the presence of an oxidizing agent like potassium iodate. The reaction is carried out in acetic acid and water at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9-ethenyl-3,6-diiodo-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 6 can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Polymerization: The ethenyl group allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while polymerization can produce conductive polymers.
Wissenschaftliche Forschungsanwendungen
9-ethenyl-3,6-diiodo-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), sensors, and other electronic devices
Wirkmechanismus
The mechanism of action of 9-ethenyl-3,6-diiodo-9H-carbazole involves its ability to interact with various molecular targets and pathways. For instance, in OLEDs, it can serve as a source of electrons to create exciplexes, which function as either an emitting layer or a host material. Its photoconductive properties are attributed to the presence of iodine atoms, which enhance its ability to absorb and emit light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-diiodo-9-ethyl-9H-carbazole
- 9-benzyl-3,6-diiodo-9H-carbazole
- 3,3’-bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl-
Uniqueness
9-ethenyl-3,6-diiodo-9H-carbazole is unique due to the presence of the ethenyl group, which allows for polymerization and the formation of conductive polymers. This distinguishes it from other carbazole derivatives that may not have the same polymerization capabilities .
Eigenschaften
CAS-Nummer |
50698-52-7 |
|---|---|
Molekularformel |
C14H9I2N |
Molekulargewicht |
445.04 g/mol |
IUPAC-Name |
9-ethenyl-3,6-diiodocarbazole |
InChI |
InChI=1S/C14H9I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 |
InChI-Schlüssel |
XLEJWTBBULNGEY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)
